4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane
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Overview
Description
4-({3-iodobicyclo[111]pentan-1-yl}methyl)oxane is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane typically involves the iodination of a bicyclo[1.1.1]pentane derivative followed by a reaction with an oxane derivative. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: Another iodinated bicyclic compound with similar structural features.
4-{3-iodobicyclo[1.1.1]pentan-1-yl}oxane: A closely related compound with slight variations in its chemical structure.
3-((3-Iodobicyclo[1.1.1]pentan-1-yl)methyl)oxetane: A compound with a similar bicyclic core but different functional groups.
Uniqueness
4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is unique due to its specific combination of a bicyclic core and an oxane group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
CAS No. |
2763755-60-6 |
---|---|
Molecular Formula |
C11H17IO |
Molecular Weight |
292.2 |
Purity |
95 |
Origin of Product |
United States |
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